molecular formula C23H25N5O2 B10870733 1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione

Cat. No.: B10870733
M. Wt: 403.5 g/mol
InChI Key: GJVQICAYTNRHPR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated at the 1 and 3 positions using methyl iodide in the presence of a strong base like sodium hydride.

    Benzylation: The 7-position is benzylated using 4-methylbenzyl chloride under basic conditions.

    Amination: The 8-position is then functionalized with a phenethylamine group through nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has additional aromatic and amine groups that enhance its potential interactions with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)15-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-14-13-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,24,25)

InChI Key

GJVQICAYTNRHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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